REACTION_CXSMILES
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Cl[CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5]CC)=O.[OH:13][C:14]1[C:15]([NH2:20])=[N:16][CH:17]=[CH:18][CH:19]=1.C(N(CC)CC)C>CCO>[CH2:11]([O:10][C:8]([CH:2]1[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[N:16][C:15]=2[NH:20][C:3]1=[O:5])=[O:9])[CH3:12]
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Name
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Quantity
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9.73 g
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Type
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reactant
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Smiles
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ClC(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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5.51 g
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Type
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reactant
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Smiles
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OC=1C(=NC=CC1)N
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Name
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Quantity
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6.97 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 17 h
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Duration
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17 h
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Type
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CUSTOM
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Details
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to attain room temperature
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Type
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CUSTOM
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Details
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The precipitate formed
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
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Details
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washed with EtOH
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Type
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CUSTOM
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Details
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dried
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Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C1C(NC2=C(O1)C=CC=N2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |